![molecular formula C13H22N2O3 B13029978 tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a hydroxycyclohexyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyanomethyl)-4-hydroxycyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-ButylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: The compound can be reduced at the cyanomethyl group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-ButylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. This compound can be designed to release active pharmacophores upon enzymatic cleavage .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical structure allows it to impart desirable properties such as flexibility and durability to the final products .
Mechanism of Action
The mechanism of action of tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The molecular pathways involved include the formation of covalent bonds with the enzyme’s active site residues or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- tert-ButylN-[4-(cyanomethyl)phenyl]carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- tert-ButylN-[4-(cyanomethyl)phenyl]carbamate: Similar in structure but with a phenyl group instead of a hydroxycyclohexyl group. This difference can affect its reactivity and binding properties.
- tert-Butyl (4-aminocyclohexyl)carbamate: Contains an amino group instead of a cyanomethyl group, leading to different chemical reactivity and biological activity .
- tert-Butyl (4-bromobutyl)carbamate: Contains a bromobutyl group, which can undergo different substitution reactions compared to the cyanomethyl group .
The unique combination of functional groups in tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate makes it a versatile compound with diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(16)15-10-4-6-13(17,7-5-10)8-9-14/h10,17H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
NOPUPSGXPGVDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


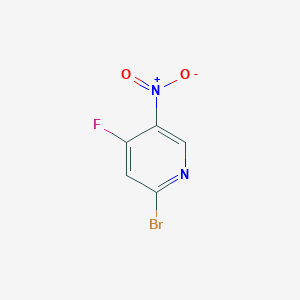
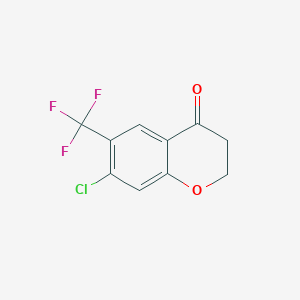
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
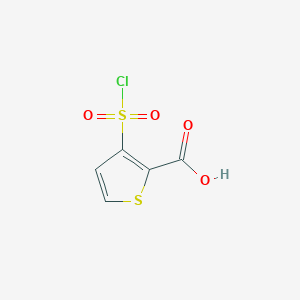
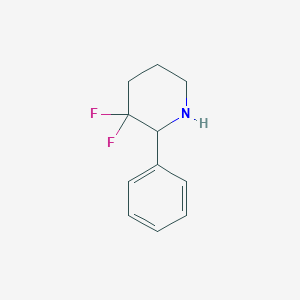
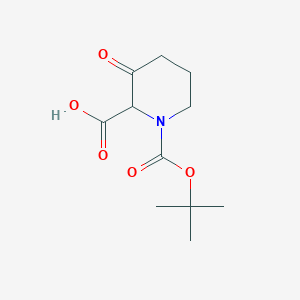
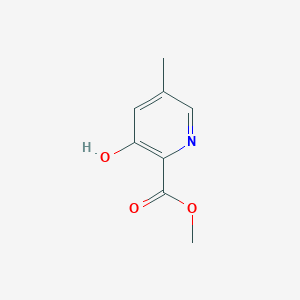

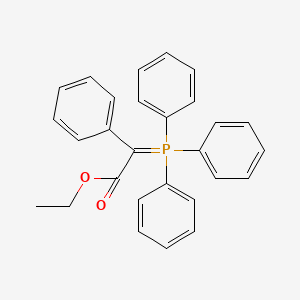
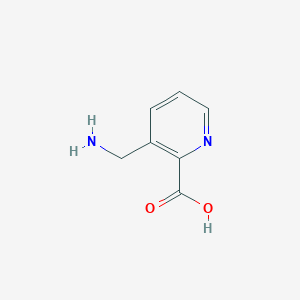
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
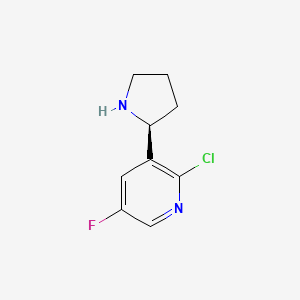
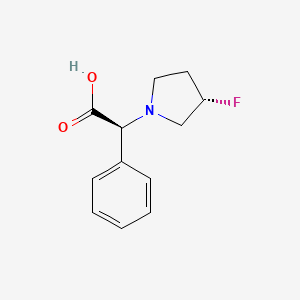
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
